Ellagic acid hydrate
Overview
Description
Ellagic Acid hydrate is a naturally occurring polyphenolic compound found in various fruits and vegetables, such as strawberries, raspberries, pomegranates, and walnuts . It is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-carcinogenic, anti-inflammatory, and anti-mutagenic effects .
Preparation Methods
Ellagic Acid hydrate can be synthesized through the hydrolysis of ellagitannins, which are a class of hydrolysable tannins found in plants . The hydrolysis process can be carried out under acidic or alkaline conditions, resulting in the formation of hexahydroxydiphenoyl (HHDP) groups that spontaneously lactonize into Ellagic Acid . Industrial production methods often involve the extraction of ellagitannins from plant materials, followed by hydrolysis and purification to obtain this compound .
Chemical Reactions Analysis
Ellagic Acid hydrate undergoes various chemical reactions, including:
Oxidation: Ellagic Acid can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Ellagic Acid can undergo substitution reactions, particularly with nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ellagic Acid hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ellagic Acid hydrate primarily involves its antioxidant and anti-proliferative effects . It neutralizes free radicals and reduces oxidative stress, which can damage cellular components such as lipids, proteins, and DNA . Ellagic Acid also inhibits various enzymes, including casein kinase 2 and glutathione S-transferase, which play roles in cell signaling and detoxification . Additionally, it has been shown to modulate molecular targets and pathways involved in inflammation, apoptosis, and cell proliferation .
Comparison with Similar Compounds
Ellagic Acid hydrate is unique among polyphenolic compounds due to its potent antioxidant properties and its ability to inhibit a wide range of enzymes . Similar compounds include:
Gallic Acid: Another polyphenolic compound with antioxidant properties, but with a different structure and mechanism of action.
Urolithins: Metabolites of Ellagic Acid that also exhibit antioxidant and anti-inflammatory effects.
Punicalagin: A polyphenolic compound found in pomegranates with similar antioxidant properties.
This compound stands out due to its broad range of biological activities and its potential therapeutic applications in various fields .
Properties
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8.H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;/h1-2,15-18H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZJRXBNGVIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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